1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one
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Overview
Description
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound includes a phthalazine ring fused with a benzene ring, which is further substituted with a 3,4-dimethylphenyl group and a propan-1-one moiety.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP, by mimicking the PARP1 substrate . This results in the compound displaying a moderate inhibitory effect on PARP1 . The inhibition of PARP leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s solubility could be influenced by its phthalazinone moiety, which could impact its bioavailability .
Result of Action
The result of the compound’s action is the induction of cell death due to the accumulation of DNA damage . This makes the compound a potential candidate for cancer treatment .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment could impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other medications could potentially affect the compound’s metabolism, altering its efficacy and toxicity .
Preparation Methods
The synthesis of 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common method involves the reaction of 1-chlorophthalazine with 3,4-dimethylphenylhydrazine to form the phthalazine derivative. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to introduce the phenyl group. Finally, the propan-1-one moiety is introduced through a Friedel-Crafts acylation reaction using propionyl chloride and anhydrous aluminum chloride as the catalyst .
Chemical Reactions Analysis
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propan-1-one groups are replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Medicine: Research has shown that phthalazine derivatives, including this compound, exhibit anticonvulsant and anti-inflammatory properties, making them potential candidates for drug development.
Comparison with Similar Compounds
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one can be compared with other phthalazine derivatives, such as:
Azelastine: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
Properties
IUPAC Name |
1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-4-23(28)18-11-13-20(14-12-18)29-25-22-8-6-5-7-21(22)24(26-27-25)19-10-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDEJVHFASNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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